1-(9H-Fluoren-3-yl)-ethanone

Catalog No.
S751131
CAS No.
55718-48-4
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-Fluoren-3-yl)-ethanone

CAS Number

55718-48-4

Product Name

1-(9H-Fluoren-3-yl)-ethanone

IUPAC Name

1-(9H-fluoren-3-yl)ethanone

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3

InChI Key

CSABYBOSPVTETQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1

Canonical SMILES

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1

1-(9H-Fluoren-3-yl)-ethanone (CAS 55718-48-4), commonly referred to as 3-acetylfluorene, is a specialized aromatic ketone utilized as a structurally distinct building block in advanced materials science and pharmaceutical synthesis . Unlike the ubiquitous 2-substituted fluorenes, the acetyl group at the 3-position provides a unique 'meta-substitution' vector relative to the biphenyl core [1]. This structural feature makes it an essential precursor for synthesizing wide-bandgap optoelectronic polymers, high-triplet-energy OLED host materials, and sterically constrained spirocyclic intermediates . Furthermore, with a melting point of 183 °C, it exhibits robust thermal stability suitable for demanding synthetic workflows and high-temperature processing .

Generic substitution with the vastly more common and less expensive 1-(9H-Fluoren-2-yl)-ethanone (2-acetylfluorene) will fundamentally compromise downstream material performance and synthetic regioselectivity . In fluorene chemistry, the 2-position acts as a para-linkage that extends π-conjugation, which is ideal for standard conductive polymers but detrimental when electronic decoupling is required [1]. Substituting the 2-isomer for the 3-isomer eliminates the critical 'meta-linkage' effect, resulting in an unwanted narrowing of the optical bandgap, lower triplet energies, and the loss of specific steric hindrance required for regioselective ortho-alkylation [1]. Consequently, procurement of the exact 3-acetylfluorene isomer is non-negotiable for applications demanding interrupted conjugation or atypical spirocyclic geometries.

Conjugation Interruption and Bandgap Control in Polymers

The 3-position linkage derived from 1-(9H-Fluoren-3-yl)-ethanone acts as a meta-linkage that effectively breaks π-conjugation along a polymer backbone, inducing a local chain distortion (±30–40° twist) [1]. In contrast, the standard 2-position linkage maintains extended planar conjugation. This structural interruption is quantitatively necessary to widen the optical bandgap and blue-shift emission spectra in fluorene-based materials [1].

Evidence DimensionPolymer Chain Conjugation and Optical Bandgap
Target Compound Data3-position linkage (meta-linkage) breaks π-conjugation and induces local chain distortion.
Comparator Or Baseline2-position linkage (para-linkage) maintains extended planar π-conjugation.
Quantified DifferenceComplete interruption of conjugation in the 3-isomer vs. continuous conjugation in the 2-isomer, resulting in a wider optical bandgap.
ConditionsPhotophysical analysis of fluorene-based conjugated polymers.

Buyers must select the 3-isomer to synthesize blue-emitting OLED materials or host matrices where extended conjugation would fatally quench high-energy excitons.

Regioselectivity in Directed C-H Functionalization

In transition-metal-catalyzed ortho-alkylation, the regioselectivity of C-H functionalization for unsymmetrical imines is highly dependent on the starting ketone. Imines derived from 3-acetylfluorene govern regioselectivity purely via distinct steric factors, enabling high-yield (e.g., 81% in specific cycloalkylations) directed C-H functionalization that cannot be replicated with standard unhindered acetophenones or 2-substituted fluorenes [1].

Evidence DimensionSteric Control in Ortho-Alkylation
Target Compound DataImine derivatives of 3-acetylfluorene govern regioselectivity via distinct steric factors, enabling >80% yield in directed cycloalkylations.
Comparator Or BaselineStandard 2-substituted or unhindered acetophenones lack this specific steric environment.
Quantified DifferenceExclusive access to specific spirocyclic indanone geometries that cannot be synthesized from the 2-isomer.
ConditionsCobalt-catalyzed directed ortho-alkylation with alkyl halides at room temperature.

This specific isomer is required as a starting material when discovering or manufacturing complex spirocyclic pharmaceutical intermediates that cannot be accessed via the 2-isomer.

Thermal Properties and Solid-State Handling

The physical handling and processability of fluorene isomers vary significantly. 1-(9H-Fluoren-3-yl)-ethanone exhibits a melting point of 183 °C , which is substantially higher than that of the standard 2-acetylfluorene isomer (128–132 °C) . This ~50 °C difference fundamentally alters solvent compatibility for recrystallization and behavior during high-temperature melt processing.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data183 °C
Comparator Or Baseline2-Acetylfluorene (128–132 °C)
Quantified Difference+51 to +55 °C higher melting point for the 3-isomer.
ConditionsStandard atmospheric pressure (760 mmHg).

The significantly higher melting point dictates different solvent selections for purification and provides enhanced thermal stability during high-temperature melt-processing or reactor charging.

Precursor for Wide-Bandgap Polyfluorenes in Optoelectronics

Directly leveraging the conjugation-breaking properties of the 3-position linkage, this compound is the required starting material for synthesizing polyfluorenes with wide optical bandgaps. It prevents the low-energy excimer formation that typically plagues standard 2,7-linked fluorene polymers, ensuring high-purity blue emission in polymer light-emitting diodes (PLEDs) [1].

Synthesis of Phosphorescent OLED Host Matrices

Because the meta-linkage provided by the 3-acetyl group interrupts extended π-conjugation, this isomer is specifically procured to synthesize host materials that require high triplet energies. Using the 2-isomer would result in triplet quenching, making 1-(9H-Fluoren-3-yl)-ethanone indispensable for efficient phosphorescent OLED devices[1].

Scaffold for Spirocyclic Pharmaceutical Intermediates

The unique steric environment of the 3-acetyl group dictates specific regioselectivity during transition-metal-catalyzed C-H functionalization. This makes the compound a critical procurement choice for synthesizing complex spiro-indenes and spirocyclic indanones used in advanced drug discovery, which cannot be accessed via standard fluorene precursors [2].

High-Temperature Solid-State Synthesis Workflows

Due to its significantly higher melting point (183 °C) compared to common analogs, this compound is selected for synthetic routes involving high-temperature melt-processing or rigorous thermal purification steps where lower-melting isomers would prematurely liquefy or degrade.

XLogP3

3.5

Dates

Last modified: 08-15-2023

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